molecular formula C9H11ClFNO B2586668 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride CAS No. 2287309-85-5

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride

Cat. No.: B2586668
CAS No.: 2287309-85-5
M. Wt: 203.64
InChI Key: BNSHFXMZPSAOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of a fluorophenyl group and a hydroxyl group on the azetidine ring makes this compound unique and of interest in various scientific fields.

Scientific Research Applications

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-fluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorophenyl group allows it to bind to certain enzymes or receptors, modulating their activity. The azetidine ring’s unique structure contributes to its stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)azetidin-3-ol hydrochloride
  • 3-(2-Fluoropyridin-3-yl)azetidin-3-ol hydrochloride
  • Azetidin-3-ol hydrochloride

Uniqueness

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is unique due to the specific positioning of the fluorophenyl group, which influences its reactivity and binding properties.

Properties

IUPAC Name

3-(2-fluorophenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHFXMZPSAOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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